molecular formula C21H11ClF3NO3 B7731708 6-Chloro-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid

6-Chloro-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid

Cat. No.: B7731708
M. Wt: 417.8 g/mol
InChI Key: ACQYAXNSHLDAJG-UHFFFAOYSA-N
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Description

6-Chloro-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group, a furan ring, and a trifluoromethylphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Mechanism of Action

The mechanism of action of 6-Chloro-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Properties

IUPAC Name

6-chloro-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11ClF3NO3/c22-11-5-6-16-13(9-11)14(20(27)28)10-17(26-16)19-8-7-18(29-19)12-3-1-2-4-15(12)21(23,24)25/h1-10H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQYAXNSHLDAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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